
Tricyclohexylphosphoniumtrifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclohexylphosphonium trifluoromethanesulfonate is an organophosphine salt with the molecular formula ([(C_6H_{11})_3PH]+CF_3SO_3-). It is a white solid compound known for its stability and utility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tricyclohexylphosphonium trifluoromethanesulfonate can be synthesized through the reaction of tricyclohexylphosphine with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for tricyclohexylphosphonium trifluoromethanesulfonate involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclohexylphosphonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium center can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with tricyclohexylphosphonium trifluoromethanesulfonate include strong nucleophiles such as alkoxides and amines. Reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving tricyclohexylphosphonium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of phosphonium salts with different substituents .
Wissenschaftliche Forschungsanwendungen
Tricyclohexylphosphonium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It serves as a catalyst in biochemical reactions, aiding in the synthesis of complex biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of tricyclohexylphosphonium trifluoromethanesulfonate involves its ability to act as a nucleophilic catalyst. The phosphonium center can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This interaction often involves the transfer of electrons, leading to the desired chemical transformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclohexylphosphonium tetrafluoroborate: Similar in structure but contains a tetrafluoroborate anion instead of trifluoromethanesulfonate.
Tricyclohexylphosphonium chloride: Contains a chloride anion and is used in different types of chemical reactions.
Uniqueness
Tricyclohexylphosphonium trifluoromethanesulfonate is unique due to its high stability and reactivity, making it a valuable reagent in various chemical processes. Its trifluoromethanesulfonate group provides distinct reactivity compared to other phosphonium salts, allowing for specialized applications in synthesis and catalysis .
Eigenschaften
Molekularformel |
C19H34F3O3PS |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
tricyclohexylphosphane;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C18H33P.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h16-18H,1-15H2;(H,5,6,7) |
InChI-Schlüssel |
HIELZYUTOPSKJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)
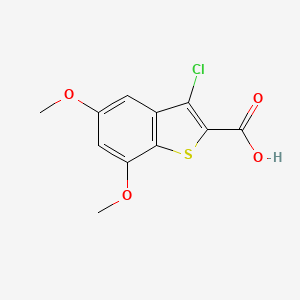
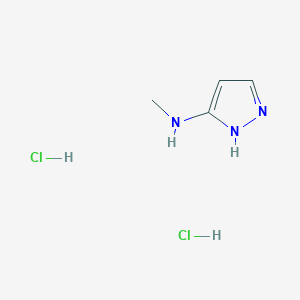
![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
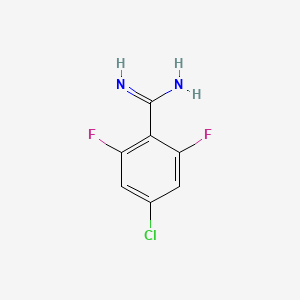
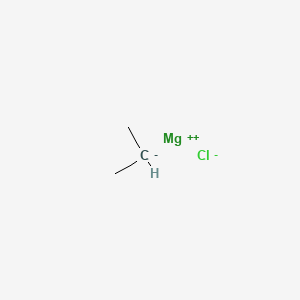
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)


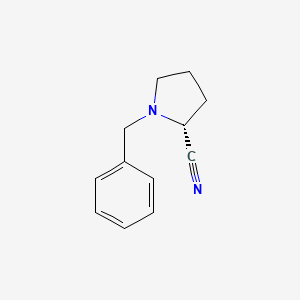
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
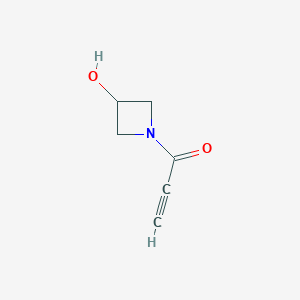
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

